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molecular formula C7H13NO B1293770 N,N-Diethylacrylamide CAS No. 2675-94-7

N,N-Diethylacrylamide

Cat. No. B1293770
M. Wt: 127.18 g/mol
InChI Key: OVHHHVAVHBHXAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05600044

Procedure details

N-n-propylacrylamide (NnPAM) and vinylpyrrolidone were purchased from a commercial vendor and used as received. Anhydrous methanol was degassed by vigorously bubbling dry nitrogen through it.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([NH:4][C:5](=[O:8])[CH:6]=[CH2:7])[CH2:2]C.[CH:9](N1CCCC1=O)=[CH2:10]>>[CH2:1]([N:4]([CH2:9][CH3:10])[C:5](=[O:8])[CH:6]=[CH2:7])[CH3:2]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC)NC(C=C)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=C)N1C(CCC1)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Anhydrous methanol was degassed
CUSTOM
Type
CUSTOM
Details
by vigorously bubbling dry nitrogen through it

Outcomes

Product
Name
Type
Smiles
C(C)N(C(C=C)=O)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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